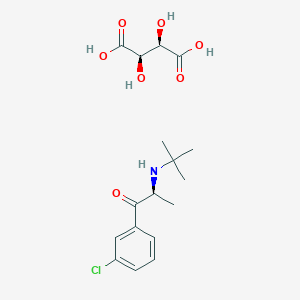
(S)-Bupropion L-Tartaric Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Bupropion L-Tartaric Acid Salt is a chiral compound formed by the combination of (S)-Bupropion and L-Tartaric Acid. Bupropion is a well-known antidepressant and smoking cessation aid, while L-Tartaric Acid is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bupropion L-Tartaric Acid Salt typically involves the resolution of racemic Bupropion using L-Tartaric Acid. The process begins with the preparation of racemic Bupropion, which is then reacted with L-Tartaric Acid to form diastereomeric salts. These salts are separated by crystallization, and the desired this compound is obtained through further purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques, such as chiral chromatography or enzymatic resolution. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Bupropion L-Tartaric Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Bupropion L-Tartaric Acid Salt has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its antidepressant and smoking cessation properties.
Industry: Utilized in the production of pharmaceuticals and as a resolving agent for chiral compounds.
Mechanism of Action
The mechanism of action of (S)-Bupropion L-Tartaric Acid Salt involves its interaction with neurotransmitter systems in the brain. Bupropion primarily inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The L-Tartaric Acid component aids in the stabilization and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
®-Bupropion L-Tartaric Acid Salt: The enantiomer of (S)-Bupropion L-Tartaric Acid Salt, with different pharmacological properties.
Bupropion Hydrochloride: A commonly used form of Bupropion with similar therapeutic effects but different solubility and stability profiles.
Bupropion Hydrobromide: Another salt form of Bupropion with distinct pharmacokinetic properties.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other enantiomeric forms. The presence of L-Tartaric Acid also enhances its solubility and stability, making it a valuable compound for pharmaceutical applications.
Properties
Molecular Formula |
C17H24ClNO7 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18ClNO.C4H6O6/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-1(3(7)8)2(6)4(9)10/h5-9,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI Key |
OGRSKLGKZQBLSQ-NDAAPVSOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


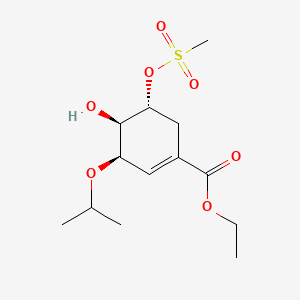
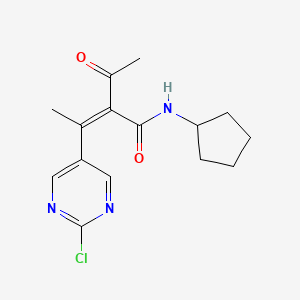

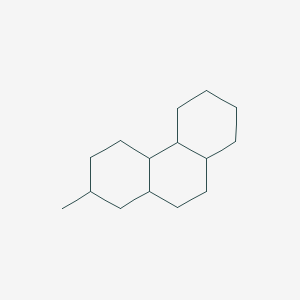
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)
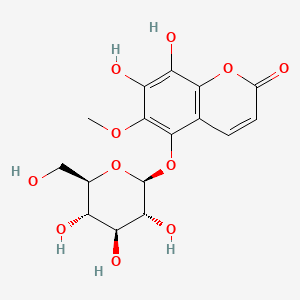

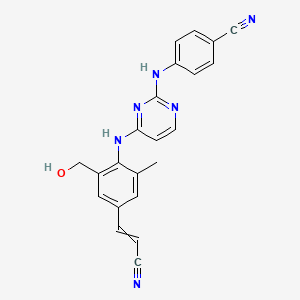
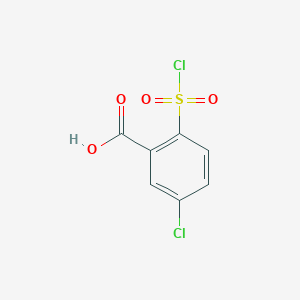
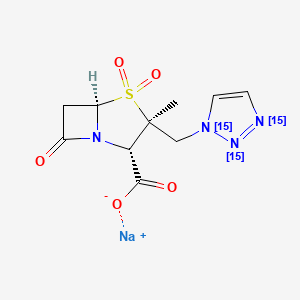
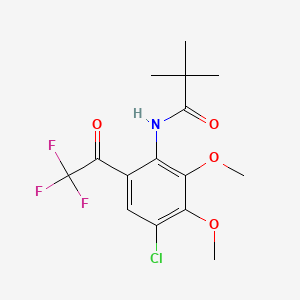
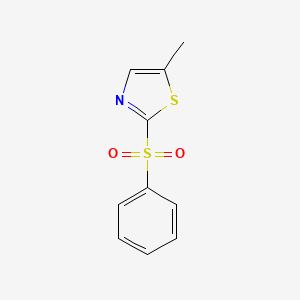
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
